Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical and biological properties. Imidazopyridines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves the nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group . This is followed by cyclization to form the imidazopyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The process typically involves multiple purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: It shows promise in the development of new therapeutic agents for various diseases.
Industry: It is used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system. Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives such as:
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 5-methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-3-18-10(15)9-12-6-4-7(14(16)17)5(2)11-8(6)13-9/h4H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
GGTDDIDEBKLCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC(=C(C=C2N1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.